1-Cyclopropylcyclobutane-1-carboxylic acid

Description

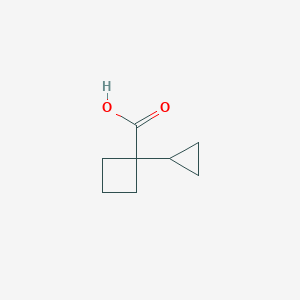

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7(10)8(4-1-5-8)6-2-3-6/h6H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIDMKLXHPJNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropylcyclobutane 1 Carboxylic Acid and Its Analogues

Retrosynthetic Approaches to the Cyclopropylcyclobutane Core

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For the 1-cyclopropylcyclobutane-1-carboxylic acid core, several disconnection strategies can be envisioned, primarily focusing on the formation of the spirocyclic system and the two carbocyclic rings.

Key Retrosynthetic Disconnections:

Disconnection A (Spiro-Carbon Alkylation): The bond between the spiro-carbon and one of the rings can be disconnected. This approach suggests an alkylation of a pre-formed cyclobutane (B1203170) or cyclopropane (B1198618) derivative. For instance, a cyclobutanecarboxylic ester enolate could be alkylated with a cyclopropylmethyl halide.

Disconnection B ([2+2] Cycloaddition): The cyclobutane ring can be disconnected via a [2+2] cycloaddition pathway. researchgate.net This approach identifies a methylenecyclopropane (B1220202) and an appropriate alkene (e.g., an acrylate (B77674) derivative) as potential precursors. The forward reaction would involve a thermal or photochemical cycloaddition to form the cyclobutane ring directly. mdpi.comorganic-chemistry.org

Disconnection C (Intramolecular Ring Closure): A disconnection across two points of the cyclobutane ring points to an intramolecular cyclization of a suitable acyclic precursor. This precursor would contain a cyclopropyl (B3062369) group and a reactive chain that can be induced to form the four-membered ring. organic-chemistry.org

Disconnection D (Ring Expansion): The cyclobutane ring can be viewed as an expansion product of a cyclopropane derivative. nih.govnih.gov A retrosynthetic step would involve transforming the cyclobutane into a cyclopropylcarbinyl system, which is a common intermediate in such rearrangements.

These approaches highlight the main synthetic challenges: controlling the regioselectivity and stereoselectivity of the ring-forming reactions and constructing the sterically congested quaternary carbon center.

Established and Emerging Synthetic Routes to this compound

Building on the retrosynthetic blueprints, various synthetic routes have been developed. These strategies can be categorized by the key bond-forming reactions used to assemble the core structure.

The formation of the cyclobutane ring is often the most critical and challenging step in the synthesis.

[2+2] Cycloadditions: This is one of the most common methods for synthesizing cyclobutanes. nih.gov Photochemical [2+2] cycloadditions and transition metal-catalyzed processes are efficient ways to access these four-membered rings. mdpi.comorganic-chemistry.org For instance, the reaction between a methylenecyclopropane and an electron-deficient alkene under visible light photocatalysis can yield the desired spirocyclic system. organic-chemistry.org Gold-catalyzed cycloadditions have also emerged as powerful methods that proceed under mild conditions. mdpi.com

Ring Expansion Reactions: The expansion of a cyclopropylcarbinol or its derivatives can lead to the formation of a cyclobutane ring. nih.govnih.gov This strategy takes advantage of the strain release from the three-membered ring to drive the formation of the four-membered ring.

Intramolecular Cyclization: The cyclization of 1,4-dihalides or other suitably functionalized precursors via Wurtz-type reactions or modern transition metal-catalyzed couplings can form the cyclobutane ring. organic-chemistry.org Copper hydride-catalyzed intramolecular hydroalkylation represents a more recent and enantioselective approach to forming cyclobutanes from halide-tethered styrenes. organic-chemistry.org

Table 1: Comparison of Cyclobutane Formation Strategies

| Strategy | Key Precursors | Conditions | Advantages | Disadvantages |

| [2+2] Cycloaddition | Alkene, Methylenecyclopropane | Photochemical, Thermal, or Metal-catalyzed (e.g., Ru, Au) | High convergence; Direct formation of the spiro-system | Can have regioselectivity and stereoselectivity issues; Photochemical methods may require specialized equipment |

| Ring Expansion | Cyclopropylcarbinol derivative | Lewis or Brønsted acids | Utilizes ring strain for thermodynamic driving force | Substrate-specific; Potential for rearrangement side products |

| Intramolecular Cyclization | Dihalide or functionalized alkyl chain | Reductive coupling (e.g., Na, Zn) or Transition metal catalysis (e.g., Cu, Pd) | Good for specific substitution patterns | Requires multi-step synthesis of the acyclic precursor; Can be low-yielding due to entropic factors |

The cyclopropane ring can be introduced either before or after the formation of the cyclobutane ring.

Cyclopropanation of Alkenes: The reaction of a carbene or carbenoid with an alkene is a fundamental method for forming cyclopropane rings. libretexts.orgnumberanalytics.com The Simmons-Smith reaction, which utilizes a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple, is a classic and stereospecific method. libretexts.orgnih.gov Transition metal catalysts, often with copper or rhodium, are used with diazo compounds as carbene precursors. numberanalytics.com

Intramolecular Nucleophilic Displacement: This approach involves the intramolecular displacement of a leaving group by a nucleophile, as exemplified by the Corey-Chaykovsky reaction or the Perkin reaction. nih.gov This method is effective for creating the three-membered ring from an acyclic or cyclic precursor containing a suitable leaving group and an enolate or other nucleophile.

Cross-Coupling Reactions: Modern cross-coupling methods allow for the direct introduction of a cyclopropyl group. organic-chemistry.org For example, a cobalt-catalyzed cross-coupling between an alkyl iodide and a cyclopropyl Grignard reagent can be employed. organic-chemistry.org Similarly, Suzuki-Miyaura coupling using potassium cyclopropyltrifluoroborate (B8364958) is an effective way to attach the cyclopropyl moiety to a core structure. organic-chemistry.org

Introducing the carboxylic acid at the sterically hindered quaternary carbon requires robust chemical methods.

Carboxylation of Organometallic Reagents: This is one of the most direct methods. libretexts.org An organolithium or Grignard reagent is generated at the target carbon, which is then quenched with carbon dioxide (dry ice). The initial product is a carboxylate salt, which is then protonated with a strong acid to yield the carboxylic acid. libretexts.org This method is particularly suitable for creating sterically hindered acids. chimia.ch

Hydrolysis of Nitriles: A nitrile group can serve as a precursor to a carboxylic acid. libretexts.org The nitrile can be introduced via nucleophilic substitution with a cyanide anion, and subsequent hydrolysis under acidic or basic conditions yields the carboxylic acid. libretexts.orgorgsyn.org However, introducing a nitrile at a quaternary center can be challenging.

Oxidation of a Primary Alcohol: If the synthesis is designed to first produce 1-cyclopropylcyclobutane-1-methanol, this primary alcohol can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or Jones reagent (chromic acid).

Use of Protecting Groups: In multi-step syntheses, it is often necessary to protect the carboxylic acid functionality as an ester. nih.gov The dM-Dim group is an example of a protecting group that can be removed under nearly neutral oxidative conditions, offering orthogonality to acid- and base-labile groups. nih.gov

Optimizing reaction conditions is crucial for maximizing yield and purity, especially in complex, multi-step syntheses. numberanalytics.comresearchgate.net This involves the systematic investigation of variables such as temperature, solvent, catalyst loading, and concentration. numberanalytics.com

Modern approaches to optimization often employ statistical methods like Design of Experiments (DoE) and response surface methodology to efficiently explore the reaction parameter space. numberanalytics.com Automated flow chemistry platforms combined with real-time analysis can rapidly screen numerous conditions, accelerating the discovery of the optimal protocol. whiterose.ac.ukacs.org Bayesian optimization algorithms are increasingly used to guide experiments, leading to faster convergence on optimal conditions with fewer experiments compared to traditional one-variable-at-a-time (OVAT) methods. acs.orgresearchgate.net

Table 2: Hypothetical Optimization of a Key [2+2] Cycloaddition Step

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Concentration (M) | Yield (%) |

| 1 | 5 | 25 | Dichloromethane | 0.1 | 45 |

| 2 | 10 | 25 | Dichloromethane | 0.1 | 58 |

| 3 | 10 | 0 | Dichloromethane | 0.1 | 65 |

| 4 | 10 | 0 | Toluene | 0.1 | 52 |

| 5 | 10 | 0 | Dichloromethane | 0.5 | 71 |

| 6 | 10 | -10 | Dichloromethane | 0.5 | 82 |

Asymmetric Synthesis and Chiral Resolution of this compound

The spiro-carbon atom in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Obtaining a single enantiomer is critical for pharmaceutical applications.

Asymmetric Catalysis: The most efficient method for obtaining enantiomerically pure compounds is through asymmetric catalysis. This involves using a chiral catalyst to control the stereochemical outcome of a key reaction. For spirocyclic compounds, chiral phosphoric acids have been used effectively in desymmetrization reactions. researchgate.net Transition metal complexes with chiral ligands can catalyze enantioselective cycloadditions or functionalization reactions to build the chiral quaternary center. researchgate.netnih.gov For instance, a chiral cobalt complex could be used in the enantioselective coupling of an alkyne and a cyclobutene (B1205218) to form a chiral cyclobutane. researchgate.net

Chiral Resolution: If an asymmetric synthesis is not feasible, a racemic mixture of the final carboxylic acid can be separated into its constituent enantiomers. A common method is classical resolution, which involves reacting the racemic acid with a chiral resolving agent (typically a chiral amine, such as brucine (B1667951) or a derivative of phenethylamine) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the carboxylic acid is recovered by treating the salt with acid.

Kinetic Resolution: This method involves reacting the racemic starting material with a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. researchgate.net

Enantioselective Synthetic Pathways

The creation of the chiral quaternary carbon center in this compound necessitates highly selective synthetic methods. While direct enantioselective synthesis of the parent compound is not widely documented, several strategies applied to analogous structures demonstrate viable pathways.

One prominent approach involves asymmetric catalysis. For instance, the enantioselective preparation of spirocyclic proline analogues has been achieved through a one-pot double allylic alkylation of a glycine (B1666218) imine analogue. mdpi.com This reaction, conducted under phase-transfer conditions using a chinchonidine-derived catalyst, allows for the construction of the spiro[2.4]heptane core, which is structurally related to the target molecule. mdpi.com

Another powerful strategy is the enantioselective sulfa-Michael addition to cyclobutene derivatives. This method, utilizing a chiral cinchona-based squaramide as a bifunctional acid-base organocatalyst, can produce highly enantioenriched thio-substituted cyclobutanes. rsc.org Subsequent chemical manipulation of the thioether and ester functionalities could potentially lead to the desired this compound scaffold.

Diastereoselective Approaches in Synthesis

When a chiral center already exists in a precursor, diastereoselective reactions can be employed to control the formation of new stereocenters. The synthesis of complex, multi-substituted cyclobutanes often relies on such approaches.

Rhodium(III)-catalyzed reactions between 2-aryl quinazolinones and alkylidenecyclopropanes (ACPs) represent an innovative pathway to highly substituted cyclobutanes. acs.orgfigshare.com This method proceeds with a concerted N–C bond formation and C–C bond cleavage, where the stereochemistry is controlled with high diastereoselectivity. acs.orgfigshare.com Similarly, catalyst-controlled hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs) offers a regiodivergent route to either 1,1,3- or 1,2,3-trisubstituted cyclobutanes. researchgate.netnih.gov By selecting a Cu(I) or Cu(II) catalytic system, the reaction can be directed to produce different regioisomers, often as a single diastereomer. researchgate.netnih.gov

Furthermore, [3+2]-cycloaddition reactions provide a robust method for constructing complex spirocyclic systems with excellent diastereoselectivity. The reaction of azomethine ylides with various maleimides has been used to generate spiro[1-azabicyclo[3.2.0]heptane] frameworks, which contain a fused cyclobutane ring analogous to the target spiro[3.2]heptane system. nih.gov

Chiral Auxiliary and Catalyst-Controlled Methodologies

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to a cyclobutanecarboxylic acid precursor. wikipedia.org Subsequent diastereoselective introduction of the cyclopropyl group at the alpha-position, followed by cleavage of the auxiliary, would yield the enantiomerically enriched target acid.

An elegant example of this principle is the use of an 8-aminoquinoline (B160924) auxiliary to direct the C(sp³)–H arylation of a chiral cyclobutane derivative, enabling the synthesis of products with three contiguous stereocenters. researchgate.net Similarly, (1S,2R)‐1‐amino‐2‐indanol has been employed as a chiral nitrogen source in the ring expansion of prochiral cyclobutanones to generate chiral γ‐lactams bearing quaternary stereocenters. nih.gov

Catalyst-controlled methodologies, as discussed previously, offer a more atom-economical alternative. The choice of catalyst and ligands can dictate both the regioselectivity and stereoselectivity, as seen in the divergent synthesis of cyclobutane derivatives from bicyclo[1.1.0]butanes. researchgate.netnih.gov

Resolution Techniques for Racemic Mixtures

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers through a process called resolution. libretexts.orglibretexts.orgpressbooks.pub

A common method for resolving racemic carboxylic acids is the formation of diastereomeric salts. libretexts.orglibretexts.org The racemic acid is treated with an enantiomerically pure chiral base (a resolving agent), such as a chiral amine, to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. pressbooks.pub After separation, the individual diastereomeric salts are acidified to regenerate the pure enantiomers of the carboxylic acid and recover the resolving agent. pressbooks.pub

Another effective technique is the conversion of the racemic acid into diastereomeric esters by reaction with a chiral alcohol, such as L-menthol. beilstein-journals.org The resulting diastereomeric esters can then be separated using chromatography. Subsequent hydrolysis of the separated esters yields the enantiomerically pure acids. beilstein-journals.org More advanced methods include kinetic resolution, where a chiral catalyst or enzyme selectively reacts with one enantiomer of the racemate at a faster rate, leaving the other enantiomer unreacted. tcichemicals.com

Synthesis of Structural Analogues and Derivatives of this compound

Derivatization at the Carboxylic Acid Functionality (e.g., esters, amides, halides)

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives. These transformations are essential for creating libraries of compounds for biological screening and for use as synthetic intermediates.

Esters: Esters are commonly synthesized via Fischer esterification, where the carboxylic acid is heated with an excess of an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, the acid can be converted to its carboxylate salt and reacted with an alkyl halide.

Amides: Amides are typically formed by first activating the carboxylic acid, often by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. mdpi.com Peptide coupling reagents can also be used to facilitate amide bond formation directly from the carboxylic acid and amine.

Acyl Halides: Acyl chlorides, the most common acyl halides, are prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

| Derivative Type | General Structure | Typical Reagents | Reference Method |

|---|---|---|---|

| Methyl/Ethyl Ester | R-COOR' (R' = Me, Et) | MeOH or EtOH, H₂SO₄ (cat.) | Fischer Esterification masterorganicchemistry.com |

| Amide | R-CONR'₂ | 1. SOCl₂ 2. HNR'₂ | Acyl Chloride Pathway mdpi.com |

| Acyl Chloride | R-COCl | SOCl₂ or (COCl)₂ | Standard Chlorination |

Modification of the Cycloalkane Ring Systems (e.g., ring expansion, contraction, heteroatom incorporation)

Modification of the strained cycloalkane rings can lead to novel molecular scaffolds with distinct properties.

Ring Expansion: The high ring strain of cyclobutane and cyclopropane rings can be harnessed to drive ring expansion reactions. Acid-catalyzed rearrangement of cyclobutyl(cyclopropyl)methanol, a reduced form of the target acid, can lead to the expansion of either the cyclopropyl or the cyclobutyl ring, forming cyclopentyl or bicyclo[3.2.0]heptane systems, respectively. stackexchange.com Lewis acid-mediated rearrangements of oxaspiro[2.3]hexanes to cyclopentanones is another known strain-release strategy. nih.gov Radical-based ring expansions of cyclobutanones also provide access to larger ring systems. researchgate.net

Ring Contraction: While less common for this specific system, ring contraction methodologies exist for creating cyclobutanes. For example, a novel stereoselective synthesis of substituted cyclobutanes has been developed from easily accessible pyrrolidines via a nitrogen extrusion/ring contraction pathway. ntu.ac.uk

Heteroatom Incorporation: The incorporation of heteroatoms into the ring system can dramatically alter the molecule's properties. A Beckmann-type rearrangement or nitrogen insertion into a cyclobutanone (B123998) precursor, derived from the target acid, can yield γ-lactams, incorporating a nitrogen atom into the cyclobutane ring. nih.gov The synthesis of aza-spiro[3.2]heptane analogues via methods like [3+2] cycloadditions also represents a direct approach to heteroatom incorporation. nih.govresearchgate.net

Introduction of Substituents on the Bicyclic Scaffold

The introduction of substituents onto the this compound scaffold is a key step in the generation of analogues with diverse properties. Advanced synthetic methodologies have focused on the regioselective functionalization of both the cyclobutane and cyclopropyl rings, primarily through directed C-H activation and related strategies.

Directed C-H Functionalization of the Cyclobutane Ring

The carboxylic acid group of this compound can serve as an effective directing group for transition-metal-catalyzed C-H functionalization, enabling the introduction of substituents at specific positions on the cyclobutane ring.

One of the most significant advancements in this area is the palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids. This methodology allows for the selective introduction of aryl groups at the C3 position of the cyclobutane ring. The reaction typically employs a palladium catalyst, a suitable ligand, and an arylating agent, such as an aryl iodide or boronic acid. The carboxylic acid group directs the catalyst to the remote γ-C–H bond, leading to the formation of a palladacycle intermediate, which then undergoes reaction with the arylating agent to afford the substituted product. This approach has been successfully applied to various cyclobutane carboxylic acid derivatives, demonstrating its potential for the synthesis of 3-substituted-1-cyclopropylcyclobutane-1-carboxylic acid analogues.

Recent studies have highlighted the use of specific ligand classes, such as quinuclidine-pyridones and sulfonamide-pyridones, to enable this challenging transannular C–H arylation with high regioselectivity, even in the presence of more accessible β-C–H bonds.

Table 1: Examples of γ-C–H Arylation of Cyclobutane Carboxylic Acids

| Entry | Cyclobutane Substrate | Arylating Agent | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Ethylcyclobutane-1-carboxylic acid | 4-Iodoanisole | Pd(OAc)₂ / Sulfonamide-pyridone | 1-Ethyl-3-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | 65 |

In addition to γ-functionalization, rhodium-catalyzed C–H insertion reactions offer a pathway to introduce substituents at other positions of the cyclobutane ring. By employing rhodium carbenoids, it is possible to achieve C–H functionalization at the C1 or C3 positions of substituted cyclobutanes. The regioselectivity of these reactions can often be controlled by the choice of the rhodium catalyst and its ligand framework. While direct examples on the this compound scaffold are limited in publicly accessible literature, the principles established with arylcyclobutanes suggest the feasibility of such transformations.

Functionalization of the Cyclopropyl Ring

The functionalization of the cyclopropyl ring in the this compound system presents a different set of challenges due to the unique electronic nature and strain of the three-membered ring. Methodologies for the directed C-H functionalization of cyclopropanes have been developed, often utilizing directing groups to achieve regioselectivity.

For instance, palladium-catalyzed C(sp³)–H arylation of aminomethyl-cyclopropanes has been demonstrated, where a tertiary amine directs the C–H activation. While this requires modification of the carboxylic acid to an amine, it showcases a viable strategy for introducing aryl groups onto the cyclopropyl ring.

Furthermore, rhodium(III)-catalyzed C–H/C–C activation sequences on cyclopropyl hydroxamates have been developed. These reactions proceed through a rhodacycle intermediate, which can be trapped with various electrophiles to introduce functionality. Adapting such a strategy to the this compound scaffold would likely involve conversion of the carboxylic acid to a suitable directing group like a hydroxamate.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Cyclopropylcyclobutane 1 Carboxylic Acid

Mechanistic Investigations of Transformations Involving the Carboxylic Acid Group

The reactivity of the carboxyl group in 1-cyclopropylcyclobutane-1-carboxylic acid is governed by established principles of carboxylic acid chemistry, albeit influenced by the significant steric hindrance imposed by the adjacent cyclopropyl (B3062369) and cyclobutane (B1203170) rings.

Nucleophilic Acyl Substitution Reactions and Their Kinetics

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids, proceeding through a tetrahedral intermediate. libretexts.orgpressbooks.pubyoutube.com For this compound, the rate of this reaction is anticipated to be significantly retarded due to steric hindrance. The bulky cyclopropyl and cyclobutane groups impede the approach of a nucleophile to the electrophilic carbonyl carbon. libretexts.org

The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon, followed by the elimination of the leaving group, which is typically a water molecule after protonation of the hydroxyl group. pressbooks.pubyoutube.com The stability of the tetrahedral intermediate plays a crucial role in the reaction kinetics. In the case of this compound, the steric crowding in the intermediate would be substantial, leading to a higher activation energy and consequently, a slower reaction rate compared to less hindered carboxylic acids. libretexts.org

Table 1: Factors Influencing the Kinetics of Nucleophilic Acyl Substitution

| Factor | Influence on this compound |

| Steric Hindrance | High, due to the quaternary α-carbon bearing cyclopropyl and cyclobutane rings, leading to slower reaction rates. |

| Electronic Effects | The cyclopropyl and cyclobutyl groups are generally considered electron-donating, which may slightly decrease the electrophilicity of the carbonyl carbon. |

| Leaving Group Ability | The hydroxyl group is a poor leaving group and requires protonation or conversion to a better leaving group (e.g., with thionyl chloride) to facilitate the reaction. libretexts.org |

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a reaction that carboxylic acids can undergo under specific conditions. wikipedia.org For simple carboxylic acids, this process typically requires high temperatures. However, the presence of certain structural features can facilitate decarboxylation. libretexts.org

In the case of this compound, thermal decarboxylation is expected to be challenging due to the stability of the potential carbanion intermediate on a quaternary carbon. wikipedia.org However, if a radical-based decarboxylation pathway is initiated, for instance, through the Barton decarboxylation, the reaction could proceed. wikipedia.org

Research on related cyclopropane (B1198618) carboxylic acids has shown that decarboxylation can be accompanied by ring-opening, especially at elevated temperatures, as the ring strain can stabilize the transition state leading to fragmentation. arkat-usa.org A plausible pathway for this compound could involve the formation of a cyclopropylcarbinyl-type radical upon decarboxylation, which is known to undergo rapid ring opening.

Reduction and Oxidation Reactions of the Carboxyl Group

The carboxyl group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of a metal-alkoxide species, which is then further reduced to the primary alcohol upon workup. libretexts.org Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids. libretexts.org

Oxidation of the carboxyl group is less common as it is already in a high oxidation state. libretexts.org However, oxidative decarboxylation reactions, such as the Hunsdiecker reaction, can occur where the carboxyl group is replaced by a halogen. libretexts.orglibretexts.org This reaction proceeds through a radical mechanism involving a silver carboxylate salt. libretexts.org

Formation of Carboxylate Salts and Their Reactivity

As a carboxylic acid, this compound readily reacts with bases to form the corresponding carboxylate salt. The formation of the carboxylate anion increases the nucleophilicity of the oxygen atoms. These carboxylate salts can then participate in nucleophilic substitution reactions, for instance, with alkyl halides to form esters. This is a common method for ester synthesis, particularly when the direct esterification of the carboxylic acid is slow due to steric hindrance. libretexts.org

The reactivity of the carboxylate salt in such SN2 reactions would still be influenced by the steric bulk around the carboxylate group, which could hinder the approach of the electrophile.

Reactivity Governed by Ring Strain in the Cyclopropylcyclobutane System

The presence of both a cyclopropane and a cyclobutane ring introduces significant ring strain into the molecule, which profoundly influences its reactivity. wikipedia.orglibretexts.org

Strain-Induced Reactivity of the Cyclopropane Ring

The cyclopropane ring in this compound is characterized by significant angle and torsional strain, making it susceptible to ring-opening reactions. wikipedia.orgpharmaguideline.comchemistrysteps.com These reactions can be initiated by electrophiles, nucleophiles, or radicals, and lead to the formation of more stable, acyclic products. pharmaguideline.comnih.gov

The presence of the adjacent carboxylic acid group can influence the regioselectivity of the ring-opening. For instance, under acidic conditions, protonation of the carbonyl oxygen could be followed by a concerted or stepwise ring-opening of the cyclopropane ring to relieve strain and form a more stable carbocationic intermediate.

Studies on similar cyclopropyl-substituted systems have shown that the cyclopropane ring can undergo cleavage under various conditions, including hydrogenation and reactions with halogens. pharmaguideline.com The specific products formed would depend on the reaction conditions and the nature of the reagents used. For example, catalytic hydrogenation could lead to the opening of the cyclopropane ring to yield a more stable alkyl-substituted cyclobutane derivative. pharmaguideline.com

Table 2: Summary of Potential Strain-Induced Reactions

| Reaction Type | Potential Outcome for this compound |

| Acid-Catalyzed Ring Opening | Formation of an intermediate carbocation stabilized by the cyclobutane ring, followed by nucleophilic attack to yield an acyclic product. |

| Radical-Induced Ring Opening | Generation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a more stable homoallylic radical. |

| Catalytic Hydrogenation | Cleavage of a C-C bond in the cyclopropane ring to form an alkyl-substituted cyclobutane. pharmaguideline.com |

Conformational Effects on Cyclobutane Ring Reactivity

The reactivity of the cyclobutane ring in this compound is significantly influenced by its conformation. Unlike a planar structure, the cyclobutane ring typically adopts a puckered or bent conformation to alleviate torsional strain. masterorganicchemistry.com This puckering results in non-equivalent axial and equatorial positions for the substituents on the ring. The presence of the bulky cyclopropyl and carboxylic acid groups at the C1 position introduces considerable steric hindrance, which in turn affects the conformational equilibrium of the cyclobutane ring.

Furthermore, the electronic effects of the cyclopropyl group, which can stabilize an adjacent positive charge through its "bent" bonds, can also play a role in the reactivity of the cyclobutane ring. This electronic communication between the two rings is highly dependent on their relative orientation, which is determined by the ring's conformation.

| Conformational Factor | Effect on Cyclobutane Ring Reactivity |

| Ring Puckering | Relieves torsional strain, creates non-equivalent substituent positions. |

| Steric Hindrance | The bulky cyclopropyl and carboxyl groups influence the approach of reactants. |

| Electronic Effects | The cyclopropyl group can stabilize adjacent carbocations, affecting reaction pathways. |

Ring-Opening Reactions of the Strained Bicyclic System

The considerable ring strain inherent in both the cyclopropane (27.5 kcal/mol) and cyclobutane (26.5 kcal/mol) rings makes this compound susceptible to ring-opening reactions. pharmaguideline.com These reactions are driven by the thermodynamic favorability of relieving this strain. The mode of ring-opening can be influenced by various factors, including the nature of the reagents, reaction conditions (e.g., thermal, photochemical, or catalytic), and the substitution pattern on the rings.

Hydrogenation:

Catalytic hydrogenation of this compound can lead to the opening of either the cyclopropane or the cyclobutane ring. pharmaguideline.com The selectivity of this process often depends on the catalyst and reaction conditions. For instance, under certain conditions, the more strained cyclopropane ring may be preferentially opened.

Halogenation:

The addition of halogens, such as bromine or chlorine, can also induce ring-opening. pharmaguideline.com This typically proceeds via an electrophilic addition mechanism where the initial attack of the halogen leads to a carbocationic intermediate, which is then captured by the halide ion, resulting in a ring-opened product. The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation.

Acid-Catalyzed Ring-Opening:

In the presence of strong acids, the cyclopropyl group can be protonated, leading to a carbocation that can undergo rearrangement and ring-opening of either the cyclopropane or the cyclobutane ring. The stability of the intermediate carbocations plays a crucial role in determining the final product distribution.

| Reaction Type | Reagents/Conditions | Potential Products |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ring-opened alkanes |

| Halogenation | Br₂ or Cl₂ in CCl₄ | Dihaloalkanes |

| Acid-Catalyzed Opening | Strong acids (e.g., H₂SO₄) | Rearranged and ring-opened products |

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

The stereochemical outcomes of reactions involving this compound are of significant interest due to the presence of a chiral center at the C1 position of the cyclobutane ring. Reactions occurring at the carboxylic acid group or at the adjacent rings can proceed with varying degrees of diastereoselectivity.

The facial selectivity of addition reactions to the carbonyl group of the carboxylic acid is influenced by the steric bulk of the adjacent cyclopropyl and cyclobutane rings. The preferred trajectory of the incoming nucleophile will be from the less hindered face, leading to the formation of one diastereomer in excess.

In ring-opening reactions, the stereochemistry of the newly formed stereocenters is often controlled by the mechanism of the reaction. For example, in a concerted ring-opening process, the stereochemical information from the starting material can be transferred to the product in a predictable manner.

The diastereoselectivity in the synthesis of substituted cyclobutanes is a well-studied area, and similar principles can be applied to reactions of this compound. nih.gov The relative orientation of the substituents on the cyclobutane ring can be controlled by choosing appropriate reagents and reaction conditions.

| Reaction Type | Stereochemical Consideration | Expected Outcome |

| Nucleophilic addition to carbonyl | Steric hindrance from adjacent rings | Formation of one diastereomer in excess |

| Concerted ring-opening | Transfer of stereochemical information | Predictable product stereochemistry |

| Electrophilic addition | Formation of stereocenters | Potential for diastereomeric products |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Cyclopropylcyclobutane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-Cyclopropylcyclobutane-1-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides definitive evidence for its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) and cyclobutane (B1203170) rings, as well as the acidic proton of the carboxyl group. The cyclopropyl protons typically appear in the upfield region of the spectrum, a consequence of the shielding effect from the ring's unique electronic structure. researchgate.net The protons on the cyclobutane ring will resonate at slightly higher chemical shifts. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, which is often concentration-dependent and can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Disappears upon D₂O exchange. |

| Cyclobutane Protons (α to COOH) | 2.0 - 2.5 | Multiplet | Diastereotopic protons with complex coupling. |

| Cyclobutane Protons (β to COOH) | 1.8 - 2.2 | Multiplet | Complex coupling patterns. |

| Cyclopropyl Methine Proton | 1.0 - 1.5 | Multiplet | Coupled to the cyclopropyl methylene (B1212753) protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Coupling Patterns

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift. The quaternary carbon atom, where the cyclopropyl and carboxyl groups are attached to the cyclobutane ring, will also have a characteristic chemical shift. The carbons of the cyclobutane ring typically resonate in the range of 20-50 ppm, while the shielded cyclopropyl carbons appear at even lower chemical shifts. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (-COOH) | 175 - 185 |

| Quaternary Carbon (C1) | 45 - 55 |

| Cyclobutane Methylene Carbons | 25 - 40 |

| Cyclopropyl Methine Carbon | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings within the molecule. For this compound, this would show correlations between the protons on the cyclobutane ring and between the methine and methylene protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the cyclopropyl and cyclobutane rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbon and its connectivity to the surrounding protons. For instance, correlations would be expected between the cyclobutane protons and the carbonyl carbon, as well as between the cyclopropyl protons and the quaternary carbon. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the cycloalkane rings.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.com The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically between 1680 and 1710 cm⁻¹. orgchemboulder.comyoutube.com The C-O stretching and O-H bending vibrations of the carboxylic acid are also expected in the fingerprint region. orgchemboulder.com The C-H stretching vibrations of the cyclobutane and cyclopropane (B1198618) rings will appear just below 3000 cm⁻¹. The presence of the strained cyclopropane ring may also give rise to characteristic C-H stretching vibrations at slightly higher wavenumbers (around 3100 cm⁻¹). Vibrations associated with the cyclobutane ring have also been reported. dtic.mil

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Cycloalkane) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong, Sharp |

| C-O Stretch | 1210 - 1320 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry is used to determine the exact mass of the molecule, which in turn allows for the confirmation of its molecular formula. For this compound (C₈H₁₂O₂), the calculated exact mass can be compared with the experimentally determined value.

Other Spectroscopic Methods for Complementary Structural Elucidation

While NMR, IR, and MS are the primary techniques for structural elucidation, other spectroscopic methods can provide complementary information.

Raman Spectroscopy: Raman spectroscopy can provide information about the vibrational modes of the molecule, particularly for non-polar bonds that are weak or absent in the IR spectrum. The C-C stretching vibrations of the cyclobutane and cyclopropane rings would be observable in the Raman spectrum. rsc.orgpsu.edu

UV-Vis Spectroscopy for derivatives: The parent compound, this compound, is not expected to have significant absorption in the UV-Vis region as it lacks a chromophore. However, derivatives of this compound that incorporate chromophoric groups could be studied using UV-Vis spectroscopy to investigate their electronic properties.

Computational and Theoretical Insights into 1 Cyclopropylcyclobutane 1 Carboxylic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

While specific quantum chemical calculations for 1-cyclopropylcyclobutane-1-carboxylic acid are not extensively available in the public domain, its molecular geometry and electronic structure can be inferred from computational studies of related molecules and foundational principles. A full geometry optimization using methods like Density Functional Theory (DFT) or ab initio calculations would be necessary to determine the precise bond lengths, bond angles, and dihedral angles.

It is expected that the cyclobutane (B1203170) ring would adopt a puckered conformation to alleviate some torsional strain, a common feature in cyclobutane derivatives. The C-C-C bond angles within the cyclobutane ring would deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, likely being closer to 90°. The cyclopropane (B1198618) ring, being planar by nature, would exhibit C-C-C bond angles of approximately 60°. The attachment of the bulky cyclopropyl (B3062369) and carboxylic acid groups to the same carbon atom on the cyclobutane ring would likely lead to some distortion of the ring to minimize steric hindrance.

Theoretical Analysis of Ring Strain Energies and Strain Relief Mechanisms in Bicyclic Systems

The total ring strain in this compound is expected to be substantial, arising from the contributions of both the cyclopropane and cyclobutane rings. Ring strain is a combination of angle strain, torsional strain, and transannular strain.

Angle Strain Contributions in Cyclopropane and Cyclobutane Rings

Cyclopropane Ring: The C-C-C bond angles are constrained to 60°, a large deviation from the ideal 109.5° for sp³ hybridized carbons. This severe angle strain makes the cyclopropane ring highly energetic and susceptible to ring-opening reactions. wayne.edunih.govnih.gov

Cyclobutane Ring: While less strained than cyclopropane, the cyclobutane ring also possesses considerable angle strain, with C-C-C bond angles of approximately 90° if it were planar. nih.govacs.orgresearchgate.net Puckering of the ring slightly alters these angles but does not eliminate the strain.

The fusion of these two strained rings at a single carbon atom likely leads to a complex strain distribution that may not be a simple sum of the individual ring strains.

| Ring System | Approximate C-C-C Bond Angle | Ideal sp³ Bond Angle | Deviation from Ideal |

| Cyclopropane | 60° | 109.5° | 49.5° |

| Cyclobutane | ~90° | 109.5° | ~19.5° |

Torsional Strain Contributions and Conformational Flexibility

Cyclopropane Ring: The planar nature of the cyclopropane ring forces the C-H bonds on adjacent carbon atoms into an eclipsed conformation, leading to significant torsional strain. acs.org

Cyclobutane Ring: A planar cyclobutane would have all its C-H bonds eclipsed. To relieve this torsional strain, the cyclobutane ring puckers, resulting in a non-planar conformation. researchgate.net This puckering reduces the eclipsing interactions but does not completely eliminate them.

The conformational flexibility of the molecule is largely dictated by the puckering of the cyclobutane ring and the rotation around the C-C single bond connecting the cyclopropyl ring and the carboxylic acid group to the cyclobutane ring. Computational studies on cyclobutanecarboxylic acid have shown the existence of multiple stable conformers due to the orientation of the carboxylic acid group relative to the ring. A similar conformational landscape would be expected for this compound, further complicated by the presence of the cyclopropyl group.

Computational Prediction of Reactivity and Reaction Pathways

The high degree of ring strain in this compound is expected to be a major driver of its chemical reactivity. Computational methods can be employed to predict likely reaction pathways and model the transition states involved.

Transition State Modeling for Nucleophilic Substitution and Ring-Opening Reactions

The presence of the highly strained cyclopropane and cyclobutane rings suggests that ring-opening reactions would be energetically favorable pathways to relieve strain. The cyclopropylmethyl system is particularly known for its propensity to undergo rearrangement via ring opening.

Computational studies on the ring-opening of the cyclopropylcarbinyl radical have provided valuable insights into the transition states and energetics of such processes. These studies indicate that the activation barriers for ring opening can be influenced by substituents. While this compound is not a radical, analogous ring-opening reactions could be initiated by nucleophilic attack or under acidic or thermal conditions.

Transition state modeling for a hypothetical nucleophilic substitution at the quaternary carbon would be complex. The steric hindrance from the two rings and the carboxylic acid group would likely make an S(_N)2-type reaction difficult. An S(_N)1-type reaction would proceed through a carbocation intermediate. The stability of this carbocation would be influenced by the adjacent cyclopropyl group, which can stabilize a positive charge through conjugation with its "bent" bonds. However, this stabilization often leads to rearrangement of the cyclopropylcarbinyl cation.

A plausible reaction pathway could involve the ring opening of the cyclopropane ring, driven by the relief of its substantial strain energy. Computational modeling of the transition state for such a reaction would be crucial in determining the activation energy and the feasibility of this pathway compared to other potential reactions.

Reaction Coordinate Analysis and Energy Profiles

Computational chemistry provides a powerful lens for examining the reaction mechanisms involving this compound. Reaction coordinate analysis, in particular, allows for the mapping of the energetic pathway of a chemical transformation, identifying transition states, intermediates, and the associated activation energies. For a molecule with the structural complexity of this compound, such analyses are crucial for predicting reactivity and understanding reaction outcomes.

The high ring strain of both the cyclopropane (approximately 27.6 kcal/mol) and cyclobutane (approximately 26.3 kcal/mol) moieties is a dominant factor in the molecule's potential reactivity masterorganicchemistry.com. Theoretical studies on related systems suggest that reactions proceeding through the opening of one of these rings would be a primary focus of investigation. The energy profile for such a reaction would detail the energy changes as a C-C bond in either ring is stretched and broken.

A hypothetical reaction coordinate for the acid-catalyzed ring-opening of the cyclopropyl group, for instance, would involve protonation of the cyclopropane ring, leading to a cyclopropylcarbinyl cation intermediate. This cation is known to undergo rapid rearrangement to a more stable cyclobutyl or homoallyl cation. The energy profile would quantify the activation barrier for the formation of the transition state and the relative energies of the subsequent carbocationic intermediates.

Similarly, reactions involving the carboxylic acid group, such as esterification or decarboxylation, can be modeled. For example, the energy profile for an acid-catalyzed esterification would typically show the formation of a tetrahedral intermediate nih.gov. The stability of this intermediate and the height of the energy barriers for its formation and collapse would be influenced by the steric and electronic effects of the bicyclic ring system.

Below is an illustrative data table representing a hypothetical energy profile for a reaction, such as a ring-opening rearrangement. The values are representative and intended for conceptual understanding.

Interactive Data Table: Hypothetical Reaction Energy Profile This table presents hypothetical energy values for key points along a reaction coordinate for a potential rearrangement of this compound. These values are for illustrative purposes.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0.0 | This compound |

| Transition State 1 | +35.0 | Highest energy point for the initial ring-opening |

| Intermediate 1 | +15.0 | A carbocationic intermediate formed post-ring opening |

| Transition State 2 | +25.0 | Energy barrier for rearrangement of the intermediate |

| Product | -10.0 | The final, more stable rearranged product |

Note: Users can sort the table by clicking on the column headers.

Design and Synthesis of Advanced Derivatives and Analogs of 1 Cyclopropylcyclobutane 1 Carboxylic Acid

Carboxylic Acid Derivatives for Diverse Synthetic Applications (e.g., esters, amides, acyl halides, anhydrides)

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations. Standard derivatization procedures can be applied to 1-cyclopropylcyclobutane-1-carboxylic acid to generate key synthetic intermediates.

Esters: Esterification can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a straightforward approach. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to its carboxylate salt and reacted with an alkyl halide.

Amides: Amide bond formation is crucial for many applications. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. researchgate.net More direct methods involve the use of coupling reagents that activate the carboxylic acid in situ. A common and efficient method utilizes thionyl chloride to generate the acyl chloride, which is then reacted with the desired amine. google.com Another approach employs coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov

| Method | Activating/Coupling Reagent | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Pyridine (catalytic) | Toluene | 70°C | google.com |

| Direct Coupling | HATU | DIPEA | DMF | Room Temperature | nih.gov |

Acyl Halides: Acyl chlorides, the most common acyl halides, are valuable intermediates. They are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com These highly reactive compounds can be readily converted into a variety of other derivatives, including esters, amides, and anhydrides. researchgate.net

Anhydrides: Symmetrical anhydrides can be prepared through the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent. A more controlled synthesis involves the reaction of an acyl chloride with the carboxylate salt of the parent acid. An efficient modern method for synthesizing anhydrides from carboxylic acids uses a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride in a neutral medium, which can produce high yields under mild conditions. nih.gov

Scaffold Derivatization for Exploring Structure-Reactivity Relationships

Altering the core cyclopropylcyclobutane scaffold is essential for probing how structural changes influence chemical reactivity and biological activity. Derivatization can involve introducing substituents onto the rings or modifying the ring structures themselves.

One powerful strategy for scaffold modification is C–H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. acs.org For instance, palladium-catalyzed C–H arylation can be used to introduce aryl groups at specific positions on the cyclobutane (B1203170) ring, which can dramatically alter the molecule's steric and electronic properties. nih.gov The position of this functionalization can influence the acidity and reactivity of the carboxylic acid group, providing insight into structure-reactivity relationships. Such modifications are crucial in medicinal chemistry for optimizing the pharmacokinetic properties of lead compounds. nih.gov

Ring-opening or rearrangement reactions of the strained cyclobutane and cyclopropane (B1198618) rings offer another avenue for derivatization. mdpi.com Under specific thermal, photochemical, or catalytic conditions, these rings can be selectively opened to yield acyclic or larger ring systems, providing access to a diverse range of molecular frameworks from a single precursor.

Development of Probes and Precursors for Mechanistic Studies

To investigate complex reaction mechanisms, specialized molecular probes are often required. Derivatives of this compound can be designed for this purpose, primarily through isotopic labeling.

The synthesis of molecules containing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-17 (¹⁷O) allows chemists to trace the fate of specific atoms throughout a chemical transformation. nih.govbohrium.com For example, a ¹³C-labeled version of this compound could be synthesized and used to study decarboxylation or rearrangement reactions, with techniques like NMR spectroscopy or mass spectrometry revealing the precise location of the label in the products. imist.ma Recent advances have provided cost-efficient methods for ¹⁷O-isotopic labeling of carboxylic groups, which can yield valuable information about structure and reactivity. chemrxiv.org These isotopic labeling studies are fundamental for distinguishing between proposed reaction pathways and understanding the intricate details of enzymatic and chemical catalysis. nih.govresearchgate.net

| Isotope | Application | Analytical Technique | Reference |

|---|---|---|---|

| ²H (Deuterium) | Tracing H-atom transfers, determining kinetic isotope effects. | NMR, Mass Spectrometry | researchgate.net |

| ¹³C | Tracking carbon skeleton rearrangements. | ¹³C NMR Spectroscopy | imist.ma |

| ¹⁷O | Probing the local environment of the carboxylic acid group. | ¹⁷O Solid-State NMR | chemrxiv.org |

Synthesis of Polycyclic and Spirocyclic Analogues

The this compound scaffold serves as an excellent starting point for the construction of more complex polycyclic and spirocyclic systems. The inherent three-dimensionality of spirocycles is a desirable feature in drug discovery. researchgate.net

Synthetic strategies often involve intramolecular reactions where the carboxylic acid or a derivative thereof is used to form a new ring. For example, the carboxylic acid can be reduced to an alcohol, which is then converted into a leaving group. An intramolecular nucleophilic substitution can then forge a new cyclic structure. Another powerful technique is the [2+2] cycloaddition, which can be performed intramolecularly to build complex, fused ring systems containing a cyclobutane moiety. acs.orgresearchgate.net

Recent advances in catalysis have enabled the rapid synthesis of highly substituted spirocyclic cyclobutanes through methods like the arylboration of spirocyclic cyclobutenes. nih.gov These methods allow for the controlled installation of multiple substituents, providing access to a wide array of complex spiro[3.n]alkanes. nih.gov Similarly, Dieckmann condensation is a key transformation for synthesizing novel spirocyclic pyrrolidines from cyclic α-amino acids, demonstrating a pathway to diverse building blocks for drug design. researchgate.net

Strategic Applications of 1 Cyclopropylcyclobutane 1 Carboxylic Acid in Contemporary Organic Synthesis

Utility as a Building Block for Complex Molecular Architectures

Cyclopropane (B1198618) and cyclobutane (B1203170) rings are integral components of numerous natural products and biologically active molecules. The inherent ring strain of these small carbocycles can be strategically exploited to drive reactions that lead to the formation of more complex molecular scaffolds. Carboxylic acid-functionalized cyclopropanes and cyclobutanes serve as versatile building blocks, allowing for their incorporation into larger structures through various chemical transformations. For instance, the carboxylic acid group can be converted into other functional groups or used as a handle for coupling reactions. The spirocyclic nature of 1-cyclopropylcyclobutane-1-carboxylic acid, with its rigid three-dimensional structure, could be particularly valuable in controlling stereochemistry and conformation in the synthesis of intricate molecular architectures.

Precursor in the Synthesis of Specialized Organic Compounds

Cyclopropane and cyclobutane derivatives are precursors to a wide array of specialized organic compounds. The unique electronic properties and reactivity of these strained rings make them valuable intermediates. For example, ring-opening reactions of cyclopropanes can lead to the formation of 1,3-difunctionalized linear chains, while ring expansions of cyclobutanes can provide access to five- and six-membered rings. This compound could potentially serve as a precursor to compounds with novel spirocyclic frameworks or undergo selective ring-opening of either the cyclopropane or cyclobutane ring to generate diverse and complex structures that would be challenging to synthesize through other methods.

Contribution to the Development of Novel Synthetic Methodologies

The development of new synthetic methodologies often relies on the exploration of novel substrates with unique reactivity. The strained nature of this compound makes it an interesting candidate for methodological studies. For example, its participation in cycloaddition reactions could lead to the formation of polycyclic systems with high degrees of complexity in a single step. Furthermore, the carboxylic acid moiety could direct transition metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents onto the cyclobutane or cyclopropane ring. The study of such reactions could lead to the discovery of new transformations and expand the toolkit of synthetic organic chemists.

Use in the Study of Reaction Mechanisms and Reaction Discovery

The reactivity of strained ring systems provides a fertile ground for the investigation of reaction mechanisms. The presence of two different strained rings in this compound offers a unique opportunity to study the chemoselectivity of various reagents and reaction conditions. For instance, investigating which ring preferentially undergoes cleavage or functionalization under different stimuli can provide valuable insights into the factors that govern chemical reactivity. Such mechanistic studies are crucial for the rational design of new reactions and the discovery of unprecedented chemical transformations.

Future Perspectives and Emerging Research Avenues for 1 Cyclopropylcyclobutane 1 Carboxylic Acid

Unexplored Reactivity Manifolds and Transformations

The strained spiro[2.3]hexane core of 1-cyclopropylcyclobutane-1-carboxylic acid is a latent source of chemical reactivity. The fusion of the cyclopropane (B1198618) and cyclobutane (B1203170) rings suggests that this molecule could undergo a variety of unique transformations, driven by the release of ring strain. nih.gov Future research could productively focus on the following areas:

Cyclopropylcarbinyl-Type Rearrangements: The presence of the cyclopropyl (B3062369) group adjacent to a potential cationic center (e.g., through decarboxylative activation) could lead to fascinating cyclopropylcarbinyl-homoallyl type rearrangements. researchgate.netrsc.org These cationic intermediates are known to undergo complex skeletal reorganizations, potentially providing access to novel and structurally diverse molecular frameworks that are otherwise difficult to synthesize. Investigating the outcomes of such rearrangements under various conditions (e.g., solvolysis, Lewis acid catalysis) would be a fruitful area of study. researchgate.net

Ring-Opening and Ring-Expansion Reactions: The high degree of ring strain in the spiro[2.3]hexane system makes it susceptible to ring-opening reactions. nih.gov For instance, reactions with nucleophiles or electrophiles could selectively cleave either the cyclopropane or the cyclobutane ring, leading to functionalized cyclobutane or cyclopentane (B165970) derivatives, respectively. Lewis acid-promoted ring expansions of related oxaspiro[2.3]hexanes to cyclopentanones have been demonstrated and could serve as a precedent for analogous transformations of this compound derivatives. rsc.org

Transition Metal-Catalyzed Transformations: The strained C-C bonds of the cyclopropane and cyclobutane rings can be activated by transition metals. This could enable a range of novel transformations, such as C-H functionalization, cross-coupling reactions, and cycloadditions, providing access to a wide array of substituted derivatives.

A summary of potential reaction pathways is presented in Table 1.

| Reaction Type | Potential Reagents/Conditions | Expected Product Class | Key Feature Exploited |

| Cyclopropylcarbinyl Rearrangement | Strong acid, Lewis acids | Rearranged carbocyclic skeletons | Strain-driven rearrangement |

| Nucleophilic Ring Opening | Strong nucleophiles (e.g., organometallics) | Functionalized cyclobutanes or cyclopentanes | Selective C-C bond cleavage |

| Reductive Ring Opening | Dissolving metal reduction | Acyclic or larger ring systems | Release of ring strain |

| C-H Functionalization | Palladium or Rhodium catalysts | Substituted spiro[2.3]hexanes | Activation of strained C-H bonds |

Innovations in Synthetic Accessibility and Green Chemistry Approaches

While the synthesis of this compound itself is not extensively detailed in the literature, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes.

[2+2] Photocycloaddition: The construction of the cyclobutane ring is often achieved through [2+2] photocycloaddition reactions. nih.govresearchgate.net Future innovations may involve the use of visible-light photoredox catalysis to achieve these cycloadditions under milder and more sustainable conditions. nih.gov Green chemistry principles could be further incorporated by utilizing renewable starting materials and solvent-free reaction conditions. nih.gov For instance, the use of solid-state photochemical reactions could offer high stereoselectivity and reduce the need for purification. acs.org

Domino and Multicomponent Reactions: The development of domino or multicomponent reactions to construct the spiro[2.3]hexane skeleton in a single step would be a significant advancement. Such strategies are highly atom-economical and can rapidly generate molecular complexity from simple starting materials.

Table 2 outlines potential green synthesis strategies.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantages |

| Visible-Light Photocycloaddition | Use of renewable energy, milder conditions | Reduced energy consumption, improved safety |

| Solid-State Synthesis | Reduced solvent usage | High stereoselectivity, easier purification |

| Domino Reactions | Atom economy, step economy | Increased efficiency, reduced waste |

| Flow Chemistry | Process intensification, improved safety | Scalability, better reaction control |

Advanced Characterization Techniques and Complementary Theoretical Modeling Approaches

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing applications.

Advanced NMR Spectroscopy: Due to the conformational rigidity and unique magnetic environment of the spirocyclic system, advanced NMR techniques will be invaluable for its characterization. numberanalytics.comipb.ptresearchgate.net Two-dimensional NMR experiments such as COSY, HSQC, and HMBC will be essential for unambiguous assignment of proton and carbon signals. numberanalytics.comipb.pt Furthermore, solid-state NMR could provide insights into the packing and intermolecular interactions in the crystalline state.

X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive information on the three-dimensional structure, including bond lengths, bond angles, and conformational preferences. researchgate.net This data will be critical for understanding the effects of ring strain on the molecular geometry.

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), will play a crucial role in complementing experimental studies. ub.edu Computational modeling can be used to:

Predict stable conformations and rotational barriers.

Calculate strain energies and elucidate the electronic structure.

Model reaction pathways and predict the feasibility of unexplored transformations.

Simulate spectroscopic data (e.g., NMR chemical shifts) to aid in structural elucidation.

Integration into Supramolecular Chemistry and Materials Science (focused on synthetic utility)

The rigid, three-dimensional structure of this compound makes it an attractive building block for the construction of novel supramolecular assemblies and functional materials.

Crystal Engineering: The carboxylic acid functional group is a versatile tool for directing the self-assembly of molecules in the solid state through hydrogen bonding. rsc.org By forming co-crystals with other molecules, it may be possible to create new materials with tailored properties. The rigid spirocyclic core can act as a scaffold to control the spatial arrangement of functional groups, leading to predictable and robust supramolecular architectures.

Polymer Synthesis: Cyclobutane dicarboxylic acids have been utilized as monomers in the synthesis of polyesters and polyamides. und.edunih.govrsc.orgresearchgate.net The unique semi-rigid nature of the cyclobutane ring can impart interesting thermal and mechanical properties to the resulting polymers. nih.gov this compound, after conversion to a suitable difunctional monomer, could be incorporated into polymer backbones to introduce conformational constraints and enhance properties such as thermal stability and glass transition temperature. rsc.org

Metal-Organic Frameworks (MOFs): Carboxylate-containing ligands are widely used in the construction of MOFs. The well-defined geometry of this compound could lead to the formation of MOFs with novel topologies and potential applications in gas storage, separation, and catalysis. rsc.org

Table 3 summarizes the potential applications in materials science.

| Application Area | Role of this compound | Potential Properties/Advantages |

| Crystal Engineering | Building block for co-crystals | Controlled solid-state packing, tunable physical properties |

| Polymer Science | Monomer for polyesters and polyamides | Increased thermal stability, tailored mechanical properties |

| Metal-Organic Frameworks | Ligand for MOF construction | Novel network topologies, potential for porosity |

Q & A

Basic: What synthetic methodologies are established for 1-Cyclopropylcyclobutane-1-carboxylic acid?

Answer:

The synthesis typically involves ring-strain utilization and carboxylic acid functionalization . A common approach is the hydrolysis of precursors like esters or nitriles. For example:

- Ethyl ester hydrolysis : Reacting ethyl 1-cyclopropylcyclobutane-1-carboxylate with aqueous NaOH under reflux, followed by acidification to yield the carboxylic acid .

- Nitrile hydrolysis : Using 1-cyano-1-cyclopropylcyclobutane with concentrated HCl or H₂SO₄, followed by neutralization .

Key considerations include optimizing reaction time (6–12 hours) and temperature (70–100°C) to avoid side reactions like decarboxylation.

Advanced: How does the cyclopropyl group influence the compound’s reactivity in ring-opening reactions?

Answer:

The cyclopropyl moiety introduces steric strain and electronic effects , altering reactivity:

- Steric hindrance : The rigid cyclopropane ring restricts conformational flexibility, slowing nucleophilic attacks on the carboxylic acid group .

- Electronic effects : The cyclopropane’s bent bonds may stabilize transition states in reactions like decarboxylation or esterification.

Experimental validation via kinetic studies (e.g., comparing reaction rates with non-cyclopropane analogs) and DFT calculations can elucidate these effects .

Analytical: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak (e.g., m/z 154 for C₈H₁₀O₂) and fragmentation patterns validate the structure .

Safety: What precautions are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Keep in a cool (<25°C), dry place, away from oxidizers (e.g., HNO₃) to prevent decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Stability: What conditions promote decomposition, and how can stability be assessed?

Answer:

- Thermal Degradation : Decomposes above 150°C, releasing CO₂ and cyclopropane derivatives. Use TGA to monitor mass loss .

- Light Sensitivity : UV exposure may cause ring-opening; store in amber glass under nitrogen .

- Incompatibilities : Avoid strong bases (risk of salt formation) and reducing agents (potential decarboxylation) .

Data Contradictions: How to resolve discrepancies in reported physicochemical properties?

Answer:

- Cross-Validation : Compare melting points, solubility, and spectral data across multiple studies. For example, conflicting solubility data in water can be tested via HPLC purity analysis .

- Authoritative Sources : Prioritize data from peer-reviewed journals over vendor catalogs. For instance, PubChem entries (CID 50990483) provide standardized InChI keys and spectral references .

Biological Activity: What in vitro models are relevant for studying its pharmacological potential?

Answer:

- Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or decarboxylases using fluorometric assays .

- Cell Viability Studies : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays .

Recent studies on structurally similar compounds (e.g., 1-aminocyclobutanecarboxylic acid) suggest potential as metabolic probes .

Computational: What modeling approaches predict its conformational stability?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate the compound in solvent (e.g., water) to assess ring strain and hydrogen-bonding interactions .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate bond angles and electrostatic potential surfaces .

These methods help explain experimental observations, such as reduced solubility compared to non-cyclopropane analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.